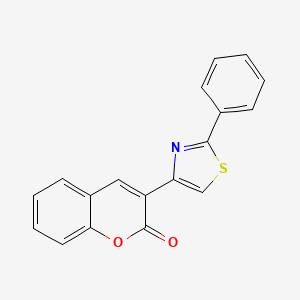

2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-

Descripción general

Descripción

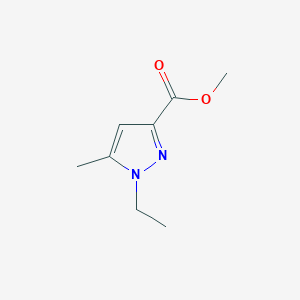

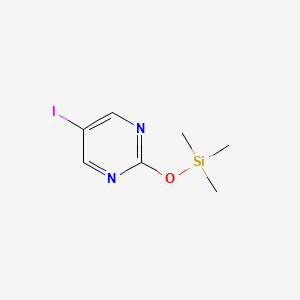

“2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-” is a compound that belongs to the class of organic compounds known as benzopyrans . Benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . There are two isomers of benzopyran that vary by the orientation of the fusion of the two rings compared to the oxygen .

Synthesis Analysis

Benzopyran and its heterocyclic derivatives are widely used as lactone scaffolds used by innovative methods for the preparation of heterocyclic molecules . The synthesis of coumarins enabled by current approaches and their most recent bio-applications are discussed in a book chapter . The synthesis of 3-aryl-substituted benzopyrans by Houben‒Hoesch reaction using methylphloroglucinol 1 as a substrate has been described .Molecular Structure Analysis

The molecular structure of “2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . The radical form of benzopyran is paramagnetic. The unpaired electron is delocalized over the whole benzopyran molecule, rendering it less reactive than one would expect otherwise .Aplicaciones Científicas De Investigación

Synthesis of Metal Complexes

The compound can be used in the synthesis of metal complexes. For instance, it has been used in the synthesis of Palladium (II), Platinum (II), and Silver (I) complexes with 3-acetylcoumarin benzoylhydrazone Schiff base .

Biological Interactions

These metal complexes have shown significant biological interactions. They have been found to bind with calf thymus (ctDNA), yeast (tRNA), and bovine serum albumin (BSA) through absorption/emission spectral titration studies .

Cytotoxic Activity

The metal complexes derived from this compound have shown cytotoxic activity against human cancerous cell lines and a non-cancerous lung fibroblast (WI38) one . Among all the compounds, the complex C2 showed the highest activity .

Anticancer Activity

The compound has been found to have anticancer activity. The anticancer activity of the ligand has been improved by incorporating the metal ions .

Antimicrobial Activity

Coumarins, a class of compounds to which this compound belongs, have been found to have antimicrobial activity .

Anti-inflammatory Activity

Coumarins have also been found to have anti-inflammatory activity .

Antioxidant Activity

Coumarins have been found to have antioxidant activity .

Inhibitory Activity against SHP1

2-phenyl-1,3,4-thiadiazole derivatives, which are related to this compound, have been found to have inhibitory activity against Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), a protein that is widely accepted as a convergent node for oncogenic cell-signaling cascades .

Mecanismo De Acción

Target of Action

The primary targets of 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- are acetylcholinesterases (AChEs) . AChEs are crucial enzymes involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with its targets (AChEs) by acting as an inhibitor . It binds to the active site of the enzyme, preventing the normal substrate, acetylcholine, from accessing the site. This results in an accumulation of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission.

Propiedades

IUPAC Name |

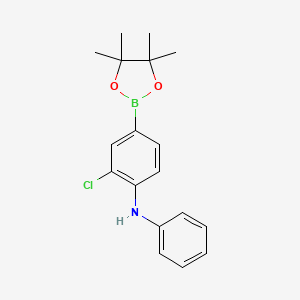

3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2S/c20-18-14(10-13-8-4-5-9-16(13)21-18)15-11-22-17(19-15)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIBHLXITYCPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356730 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- | |

CAS RN |

88735-48-2 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propanone, 1-[4-(methylsulfonyl)phenyl]-](/img/structure/B3058197.png)

![4-(Trifluoromethyl)pyrrolo[1,2-d][1,2,4]triazin-1-ol](/img/structure/B3058204.png)